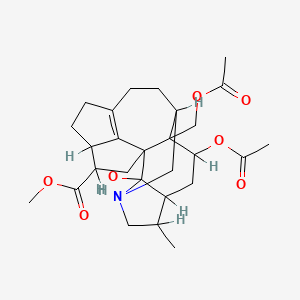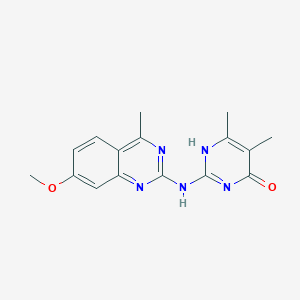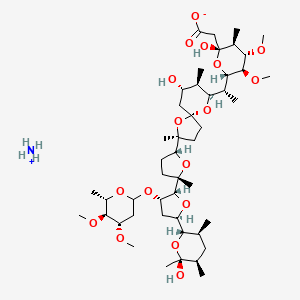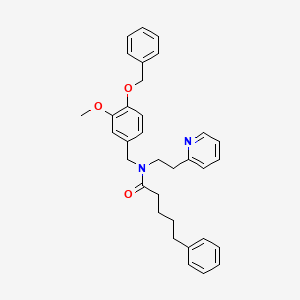
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
Overview
Description
MCP110 is a small molecular weight inhibitor that specifically targets the interaction between the Ras and Raf proteins. This compound has been identified as a potent inhibitor of Ras-dependent signaling pathways, which are crucial in the development and progression of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCP110 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then purified and characterized using various analytical techniques.
Industrial Production Methods
Industrial production of MCP110 is typically carried out under controlled laboratory conditions to ensure high purity and consistency. The compound is synthesized in bulk quantities and stored at -20°C for up to three years in powder form or at -80°C for up to one year in solvent .
Chemical Reactions Analysis
Types of Reactions
MCP110 undergoes several types of chemical reactions, including:
Inhibition of Ras-Raf Interaction: MCP110 disrupts the interaction between Ras and Raf proteins, thereby inhibiting downstream signaling pathways.
Reduction of Raf-RBD Pulldown of Ras: MCP110 reduces the binding of Raf-RBD to Ras, leading to decreased activation of downstream effectors.
Common Reagents and Conditions
Dimethyl Sulfoxide (DMSO): Used as a solvent for the preparation of MCP110.
Epidermal Growth Factor (EGF): Used to stimulate Ras signaling in experimental setups.
Major Products Formed
The primary product formed from the reactions involving MCP110 is the inhibition of Ras-dependent signaling pathways, leading to reduced cell proliferation and tumor growth .
Scientific Research Applications
MCP110 has a wide range of scientific research applications, including:
Mechanism of Action
MCP110 exerts its effects by specifically inhibiting the interaction between Ras and Raf proteins. This inhibition disrupts the Ras-Raf-MEK-ERK signaling cascade, leading to decreased activation of downstream effectors such as ERK1/2 . MCP110 also reduces the transcriptional activation of the Ras-MEK-ERK-dependent Elk1 promoter and reverses transformed morphology in cancer cells .
Comparison with Similar Compounds
MCP110 is unique in its ability to selectively inhibit the Ras-Raf interaction without affecting other signaling pathways. Similar compounds include:
MCP1: Another inhibitor of Ras-Raf interactions, but with different potency and specificity.
U0126: A MEK inhibitor that targets downstream effectors of the Ras-Raf pathway.
Staurosporine: A protein kinase C inhibitor that can be used in combination with MCP110 for enhanced therapeutic effects.
MCP110 stands out due to its high specificity and potency in inhibiting Ras-dependent signaling, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZIHLAMJDONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


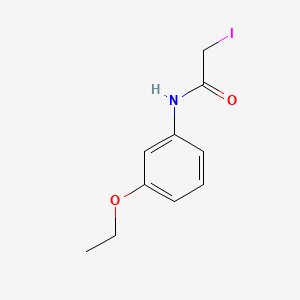
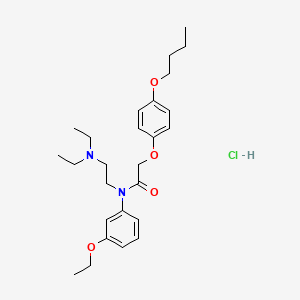
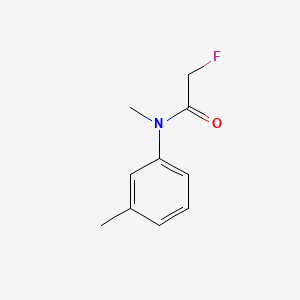
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675884.png)
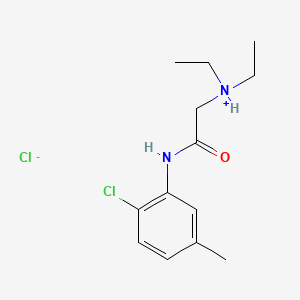
![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)
![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)

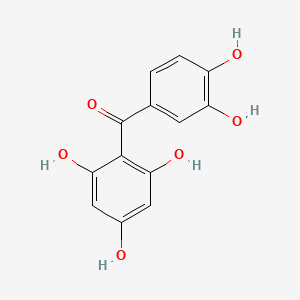
![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)
